Chloropupukeananin
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Overview
Description
Chloropupukeananin is a natural product found in Pestalotiopsis fici with data available.
Scientific Research Applications
Biosynthetic Origins and Structural Analysis
- Biosynthesis and Structure : Chloropupukeananin is a unique compound with a highly functionalized tricyclo-[4.3.1.03,7]-decane skeleton, first identified in the plant endophyte Pestalotiopsis fici. Its structure was determined using NMR spectroscopy and X-ray crystallography, suggesting a biosynthetic origin from Diels-Alder adducts of specific precursors (Liu et al., 2008).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Properties : Chloropupukeananin and related compounds have demonstrated antimicrobial, antitumor, and anti-HIV activities. The compound's complex skeleton is believed to contribute to these bioactivities (Pan et al., 2018).
Synthetic Pathways and Chemical Derivatives
- Synthesis Studies : Synthetic studies have been conducted on chloropupukeananin due to its intriguing chemical structure and biological activities. These studies offer insights into feasible pathways for synthesizing this and related compounds, potentially expanding their applications in scientific research (Suzuki, 2022).
Regulatory Roles in Autophagy
- Regulation of Autophagy : Chloropupukeananin has been found to regulate autophagy, a cellular process important in health and disease. It influences key enzymes in glycolysis and interacts with the AMPK pathway, highlighting its potential as a tool in studying cellular metabolism and autophagy (Guo et al., 2020).
Biosynthetic Hypotheses and Metabolite Diversity
- Biosynthetic Hypothesis and Metabolite Diversity : Chloropupukeananin's unique chemical features have led to hypotheses about its biosynthesis involving specific reactions and pathways, contributing to the diversity of metabolites produced by Pestalotiopsis fici (Liu et al., 2010).
properties
Product Name |
Chloropupukeananin |
---|---|
Molecular Formula |
C33H35ClO11 |
Molecular Weight |
643.1 g/mol |
IUPAC Name |
methyl (1S,3S,6R,7S)-7-chloro-4-[(1R,2R,5S,6S)-2-(2,6-dihydroxy-4-methylbenzoyl)oxy-5-hydroxy-1-(3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-3-hydroxy-8-methoxy-6-methyl-2-oxotricyclo[4.3.1.03,7]deca-4,8-diene-1-carboxylate |
InChI |
InChI=1S/C33H35ClO11/c1-15(2)7-8-31-24(44-26(38)23-19(35)9-16(3)10-20(23)36)17(11-21(37)25(31)45-31)18-12-29(4)14-30(28(40)43-6)13-22(42-5)33(29,34)32(18,41)27(30)39/h7,9-13,21,24-25,35-37,41H,8,14H2,1-6H3/t21-,24+,25-,29-,30+,31+,32-,33-/m0/s1 |
InChI Key |
MEGLUXFWKWGEGT-BYNRCSGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)C(=O)O[C@@H]2C(=C[C@@H]([C@H]3[C@@]2(O3)CC=C(C)C)O)C4=C[C@]5(C[C@@]6(C=C([C@]5([C@]4(C6=O)O)Cl)OC)C(=O)OC)C)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)OC2C(=CC(C3C2(O3)CC=C(C)C)O)C4=CC5(CC6(C=C(C5(C4(C6=O)O)Cl)OC)C(=O)OC)C)O |
synonyms |
chloropupukeananin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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